molecular formula C8H9N3 B1355573 (1H-Benzo[d]imidazol-4-yl)methanamine CAS No. 64574-24-9

(1H-Benzo[d]imidazol-4-yl)methanamine

Cat. No.: B1355573
CAS No.: 64574-24-9
M. Wt: 147.18 g/mol
InChI Key: HNANBZSSHVTMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzo[d]imidazol-4-yl)methanamine is an organic compound with the molecular formula C8H9N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Scientific Research Applications

(1H-Benzo[d]imidazol-4-yl)methanamine has a wide range of applications in scientific research:

Future Directions

Future research directions could involve further exploration of the antimicrobial activity of “(1H-Benzo[d]imidazol-4-yl)methanamine” and related compounds . Additionally, the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections could be a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine typically involves the reaction of o-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Another method involves the cyclization of N-(1H-benzimidazol-2-yl)carbonylhydrazine with appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzo[d]imidazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • (1H-Benzo[d]imidazol-2-yl)methanamine
  • (1H-Benzo[d]imidazol-5-yl)methanamine
  • (1H-Benzo[d]imidazol-6-yl)methanamine

Comparison: (1H-Benzo[d]imidazol-4-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANBZSSHVTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494635
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64574-24-9
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.